Daidzein is a naturally occurring isoflavone, a class of phytoestrogens primarily found in soybeans and soy-based products like tofu. [, , , , , ] It is classified as a non-steroidal phytoestrogenic compound due to its ability to bind to estrogen receptors despite not being steroidal in nature. [] Daidzein plays a significant role in scientific research, particularly in exploring its potential health benefits relating to various conditions like cancer, metabolic disorders, and cardiovascular disease. [] Notably, it is metabolized by intestinal bacteria into metabolites like equol and O-desmethylangolensin, which may possess distinct biological activities. [, , , ] This metabolic conversion, particularly to equol, demonstrates significant interindividual variability, influencing the overall physiological effects of daidzein. [, ]
Daidzein is a naturally occurring isoflavone predominantly found in legumes, particularly soybeans. It is classified as a phytoestrogen due to its structural similarity to estrogen, allowing it to bind to estrogen receptors in the body. This compound has garnered attention for its potential health benefits, including anti-cancer properties and effects on bone health.
Daidzein is primarily sourced from soy products, where it exists in glycosylated forms such as daidzin. It can also be extracted from other legumes and plants that contain isoflavones. The extraction methods vary but often include solvent extraction and enzymatic hydrolysis to convert glycosides into their aglycone forms.
Daidzein belongs to the class of compounds known as isoflavones, which are polyphenolic compounds. Isoflavones are further categorized into flavonoids based on their chemical structure. Daidzein specifically falls under the category of phytoestrogens, which mimic estrogen activity in the body.
The synthesis of daidzein can be achieved through various methods, including chemical synthesis and biotransformation techniques.
Biotechnological approaches have also been employed for synthesizing daidzein from glycosides using cultured plant cells or enzymes such as β-glucosidase. For instance, using nanocatalysts has been reported to yield significant amounts of daidzein from daidzin with high conversion efficiencies .
Daidzein has a molecular formula of CHO and a molecular weight of 254.24 g/mol. Its structure features a chromen-4-one backbone with hydroxyl substitutions at the 7 and 4' positions.
Daidzein participates in various chemical reactions, particularly those involving its phenolic hydroxyl groups.
Daidzein exhibits its biological effects primarily through interaction with estrogen receptors, where it can act as an agonist or antagonist depending on the tissue context.
Daidzein has several scientific uses due to its biological activities:
Daidzein (7,4'-dihydroxyisoflavone) biosynthesis occurs via the phenylpropanoid pathway, which is highly conserved in leguminous plants like soybeans (Glycine max) and licorice (Glycyrrhiza echinata). The pathway initiates with the conversion of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. 4-Coumaroyl-CoA ligase (4CL) then activates p-coumaric acid to its CoA thioester. This intermediate enters the flavonoid pathway via chalcone synthase (CHS), which catalyzes the condensation with three malonyl-CoA units to yield naringenin chalcone. Critically, chalcone reductase (CHR) diverts flux toward isoliquiritigenin—the direct precursor of daidzein—by generating a deoxychalcone backbone. Chalcone isomerase (CHI) subsequently isomerizes isoliquiritigenin to liquiritigenin, the immediate substrate for isoflavonoid formation [1] [4] [10].
The commitment to isoflavonoids involves isoflavone synthase (IFS), a cytochrome P450 monooxygenase that catalyzes the stereospecific 2,3-aryl migration of liquiritigenin to form 2,7,4'-trihydroxyisoflavanol, which spontaneously dehydrates to daidzein. This enzyme exhibits absolute specificity for flavanones such as liquiritigenin and naringenin (yielding daidzein and genistein, respectively) [9] [10]. Glycosylation by UDP-glycosyltransferases (UGTs) and malonylation further modify daidzein into storage forms (e.g., daidzin, malonyldaidzin) in vacuoles [4].
Table 1: Key Enzymes in Daidzein Biosynthesis
Enzyme | Gene Symbol | Function | Subcellular Localization |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Deamination of phenylalanine to cinnamate | Cytoplasm |
Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamate to p-coumarate | Endoplasmic reticulum (ER) |
4-Coumaroyl-CoA ligase | 4CL | Activation of p-coumarate to CoA thioester | Cytoplasm/ER |
Chalcone reductase | CHR | Formation of isoliquiritigenin | Cytoplasm |
Isoflavone synthase | IFS | 2,3-aryl migration of liquiritigenin | ER |
Cytochrome P450 enzymes (CYPs) are pivotal in daidzein biosynthesis, particularly IFS (classified as CYP93C subfamily). IFS is membrane-bound to the ER and requires electron transfer from NADPH-cytochrome P450 reductase (CPR). Functional expression of IFS in non-legumes like Arabidopsis thaliana and Zea mays enables daidzein production, confirming its rate-limiting role [5] [9]. Beyond IFS, CYP81E family members (e.g., CYP81E9 in Glycyrrhiza) catalyze daidzein hydroxylation to form 2'- or 3'-hydroxydaidzein, precursors for antimicrobial pterocarpans [1] [4].
Engineering artificial self-sufficient P450s significantly enhances catalytic efficiency. For example, fusing Streptomyces avermitilis CYP105D7 (daidzein 3'-hydroxylase) with the reductase domain of CYP102D1 created a chimeric enzyme (3’-ASDH) with a 24-fold higher kcat/Km (16.8 μM−1 min−1) compared to the native system. This optimized hydroxylation improved daidzein conversion to 3'-hydroxydaidzein by 5.2-fold in recombinant S. avermitilis [3]. Similarly, fusion of Aspergillus oryzae CYP57B3 with Bacillus megaterium CYP102A1 reductase in Pichia pastoris boosted 6-hydroxydaidzein production to 0.14 g/L—the highest reported yield in microbial systems [6].
Table 2: Engineered P450 Systems for Daidzein Modification
P450 Enzyme | Host Organism | Engineering Strategy | Catalytic Improvement | Product |
---|---|---|---|---|
CYP105D7 (3'-hydroxylase) | S. avermitilis | Fusion with CYP102D1 reductase | 24-fold ↑ kcat/Km | 3'-Hydroxydaidzein |
CYP57B3 (hydroxylase) | P. pastoris | Fusion with CYP102A1 reductase | 34.6% conversion efficiency | 6-Hydroxydaidzein |
CYP93C2 (IFS) | S. cerevisiae | Codon optimization + CPR coexpression | 94-fold ↑ daidzein titer | Daidzein |
Heterologous Expression in Non-Legumes: Expression of soybean IFS in Arabidopsis, tobacco, and maize enables daidzein production but requires tissue-specific activation of phenylpropanoid precursors. In tobacco, daidzein was undetectable in leaves despite IFS expression but accumulated in floral tissues with high endogenous chalcone synthesis. UV-B irradiation of IFS-expressing Arabidopsis induced anthocyanin pathway genes, increasing daidzein by 3-fold [5]. Co-expression of CHR with IFS in maize endosperm further enabled de novo daidzein synthesis (15 mg/kg), absent in wild-type lines [5].
Microbial Cell Factories: Saccharomyces cerevisiae engineered with Glycine max PAL, 4CL, CHS, CHR, and IFS produced 85.4 mg/L daidzein from glucose. Key optimizations included:
Biotransformation: Gut microbes (e.g., Lactobacillus, Slackia) convert dietary daidzein to dihydrodaidzein (DHD) via NADPH-dependent reductases (e.g., dzr, ddr). Lactobacillus acidipiscis HAU-FR7 yields 0.14 g/L DHD, which has higher bioavailability than daidzein [2].
Flux balance analysis (FBA) of nodulated legumes quantifies carbon-nitrogen trade-offs during daidzein synthesis. In Medicago truncatula–Sinorhizobium meliloti symbiosis, the Virtual Nodule Environment (ViNE) model revealed that ~12% of total plant carbon is allocated to bacteroids for nitrogen fixation, while daidzein-derived phytoalexins consume 5–8% of phenylpropanoid flux during pathogen challenge [7]. Nodule zones exhibit distinct metabolic profiles:
Table 3: Metabolic Flux Analysis in Soybean and Medicago Nodules
Parameter | Soybean | Medicago | Functional Implication |
---|---|---|---|
Phenylpropanoid flux to daidzein | 15–20% | 10–15% | Precursor allocation for phytoalexins |
C cost for N2 fixation | 6.2 g C/g N | 5.8 g C/g N | Trade-off with secondary metabolism |
Malonyl-CoA pool size | 0.8 μmol/g FW | 0.6 μmol/g FW | Limiting factor for CHS/CHR activity |
Transcriptomic data from Medicago nodules indicate that isoflavonoid-specific genes (IFS, UGT) are co-expressed with nodulation factors (e.g., NodD), confirming daidzein’s role in rhizobial signaling. Silencing IFS reduces nodulation by 60–70% due to impaired nod gene induction in Bradyrhizobium [4] [10].
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